REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[O:11][N:10]=[C:9]([CH2:12][N:13]3C(=O)C4C(=CC=CC=4)C3=O)[CH:8]=2)[CH:2]=1.O.NN>>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[O:11][N:10]=[C:9]([CH2:12][NH2:13])[CH:8]=2)[CH:2]=1 |f:1.2|
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Name
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2-[(5-Pyridin-3-ylisoxazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione
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Quantity
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2.95 g
|
Type
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reactant
|
Smiles
|
N1=CC(=CC=C1)C1=CC(=NO1)CN1C(C2=CC=CC=C2C1=O)=O
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Name
|
|
Quantity
|
1.14 g
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Type
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reactant
|
Smiles
|
O.NN
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
|
Smiles
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N1=CC(=CC=C1)C1=CC(=NO1)CN
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |